

Vorapaxar: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name:	Sureptil
CAS No.:	79121-49-6
Cat. No.:	B1237876

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An in-depth exploration of the chemical structure, properties, and mechanism of action of the first-in-class protease-activated receptor-1 (PAR-1) antagonist, Vorapaxar.

Introduction

Vorapaxar, marketed under the brand name Zontivity®, is a pioneering antiplatelet medication that offers a unique mechanism of action for the secondary prevention of thrombotic cardiovascular events. As a first-in-class, orally bioavailable antagonist of the protease-activated receptor-1 (PAR-1), Vorapaxar represents a significant advancement in antithrombotic therapy.[1] It is a synthetic derivative of the natural product himbacine and was developed to inhibit platelet aggregation by targeting a pathway distinct from traditional antiplatelet agents like aspirin and P2Y12 inhibitors.[1] This technical guide provides a comprehensive overview of Vorapaxar's chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols for its characterization, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

Vorapaxar is a complex molecule with the IUPAC name ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)-2-pyridinyl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate.[3] Its chemical and physical properties are summarized in the table below.

Property	Value	Source
Chemical Formula	C29H33FN2O4	[3][4]
Molar Mass	492.591 g/mol	[3][4]
Melting Point	278 °C (532 °F)	[4]
LogP	5.39	[5]
Solubility	- DMSO: ≥30 mg/mL- Dimethyl formamide: ~30 mg/mL- Ethanol: 92 mg/mL (with sonication)- Water: Insoluble- DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL	[2][6][7][8]
pKa	Not available in the provided search results.	

Pharmacological and Pharmacokinetic Properties

Vorapaxar is a potent and selective antagonist of the PAR-1 receptor, exhibiting competitive and reversible binding.[2][9] Its pharmacological and pharmacokinetic profiles are crucial for its clinical efficacy and safety.

Pharmacodynamics

Vorapaxar specifically inhibits thrombin-induced and thrombin receptor agonist peptide (TRAP)-induced platelet aggregation.[9] Notably, it does not affect platelet aggregation induced by other agonists such as adenosine diphosphate (ADP) or collagen, nor does it impact coagulation parameters like prothrombin time (PT) or activated partial thromboplastin time (aPTT).[6][9][10]

Parameter	Value	Source
Ki (PAR-1)	8.1 nM	[2][7][10][11][12][13][14]
IC50 (haTRAP-induced platelet aggregation)	25 nM	[2][7][11][12]
IC50 (Thrombin-induced platelet aggregation)	47 nM	[2][11][12]
Ki (in HCASMC)	1.1 nM	[11][12]

Pharmacokinetics

Vorapaxar is characterized by its rapid absorption, high bioavailability, and a remarkably long elimination half-life.

Parameter	Value	Source
Bioavailability	~100%	[2]
Time to Peak Plasma Concentration (Tmax)	1.25 hours (fasted), 2.00 hours (fed)	[11]
Protein Binding	≥99%	[2][11]
Volume of Distribution (Vd/F)	508 L	[11]
Metabolism	Hepatic, primarily by CYP3A4 and CYP2J2 enzymes.[1][2][6][9][11][15] The major active metabolite is M20 (monohydroxy metabolite), which is equipotent to the parent drug.[6][9][11]	
Elimination Half-life	5-13 days (effective half-life of 3-4 days)	[1][2][9][11]
Excretion	Primarily in feces (58%) and to a lesser extent in urine (25%). [2][9]	

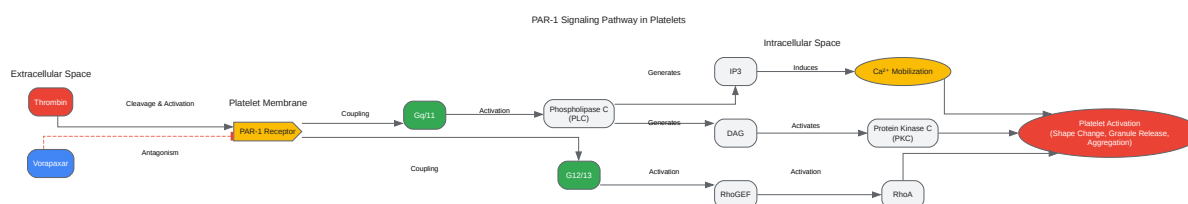
Mechanism of Action: PAR-1 Signaling Pathway

Vorapaxar exerts its antiplatelet effect by antagonizing the Protease-Activated Receptor-1 (PAR-1), a G protein-coupled receptor (GPCR) that is the primary thrombin receptor on human platelets.[1]

Thrombin, a potent platelet activator, cleaves the N-terminal extracellular domain of PAR-1, exposing a new N-terminus that acts as a "tethered ligand." [16] This tethered ligand then binds to the receptor, initiating a conformational change that activates intracellular G proteins. PAR-1 couples to multiple G protein families, including Gq/11, Gi/o, and G12/13, leading to a cascade of downstream signaling events that ultimately result in platelet activation, aggregation, and the release of prothrombotic factors.[2][3][12]

Vorapaxar, by binding to PAR-1, prevents the conformational changes induced by the tethered ligand, thereby blocking the downstream signaling pathways and inhibiting platelet activation.

[1]



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Caption: PAR-1 signaling pathway in platelets and the inhibitory action of Vorapaxar.

Approved Medical Uses and Clinical Trial Data

Vorapaxar is indicated for the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or with peripheral arterial disease (PAD).[2][3][5] Its approval was primarily based on the results of the large-scale clinical trial, Thrombin Receptor Antagonist in Secondary Prevention of Atherothrombotic Ischemic Events (TRA 2°P–TIMI 50). [13][17]

The TRA 2°P–TIMI 50 trial, which enrolled over 26,000 patients, demonstrated that Vorapaxar, when added to standard antiplatelet therapy, significantly reduced the composite endpoint of cardiovascular death, MI, or stroke.[13][17] However, this benefit was associated with an increased risk of bleeding, including intracranial hemorrhage (ICH), particularly in patients with

a history of stroke.[1][17] Consequently, Vorapaxar is contraindicated in patients with a history of stroke, transient ischemic attack (TIA), or ICH.[10]

Another major clinical trial, the Thrombin-Receptor Antagonist Vorapaxar in Acute Coronary Syndromes (TRACER) study, evaluated Vorapaxar in patients with non-ST-segment elevation acute coronary syndrome.[8] While it also showed a reduction in ischemic events, the increase in major bleeding, including ICH, was a significant concern.[8]

Experimental Protocols

Light Transmission Aggregometry (LTA) for Platelet Aggregation

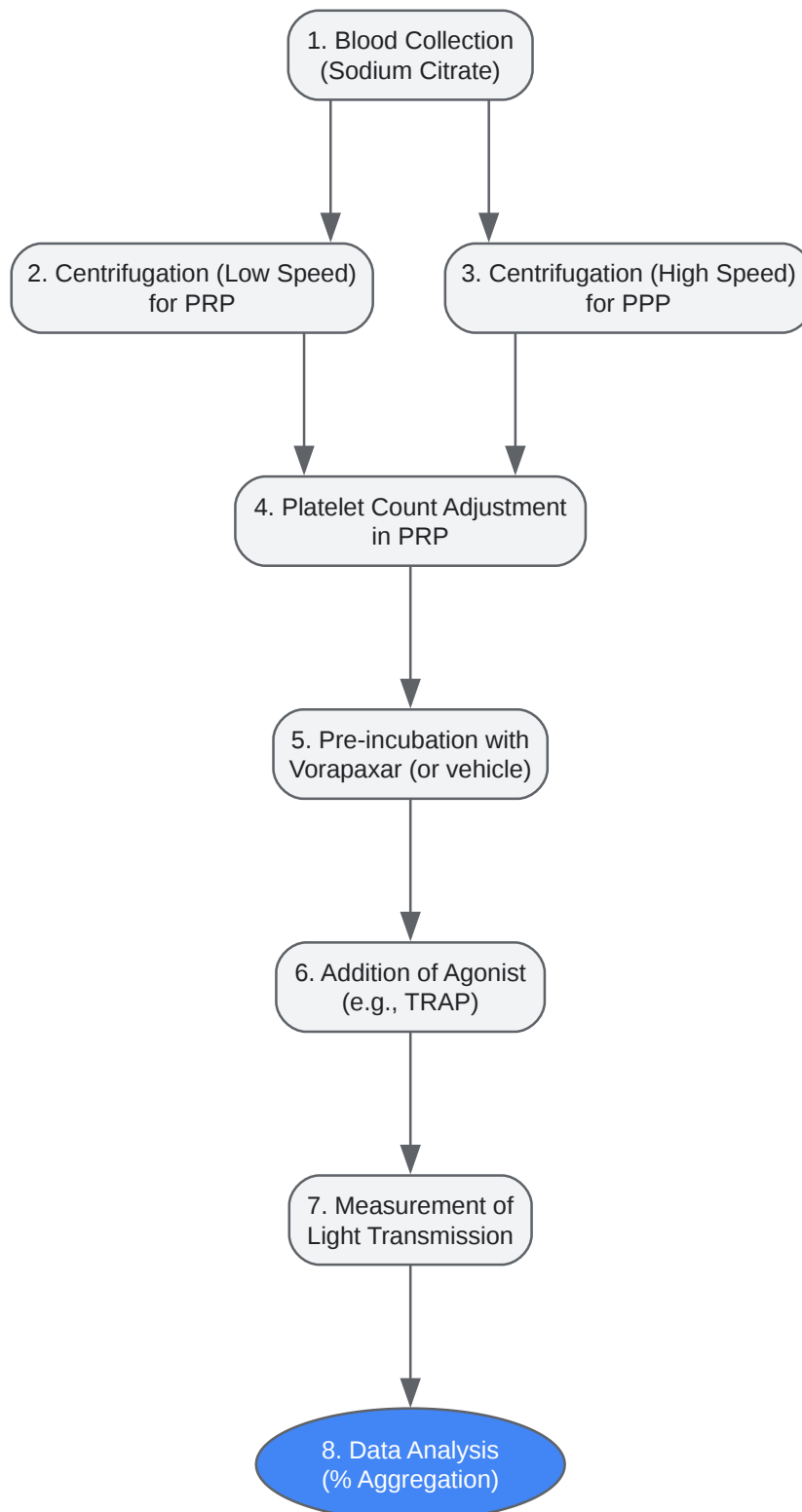
This is a gold-standard method to assess platelet function by measuring the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.

Methodology:

- Blood Collection: Draw whole blood into a tube containing 3.2% or 3.8% sodium citrate.
- PRP and PPP Preparation:
 - Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).
 - Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP).
- Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5×10^8 platelets/mL) using PPP.
- Assay Procedure:
 - Pipette a specific volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

- Establish a baseline (0% aggregation) with PRP and a maximum (100% aggregation) with PPP.
- To assess the effect of Vorapaxar, pre-incubate the PRP with the desired concentration of the compound for a specified time.
- Add the agonist, such as Thrombin Receptor-Activating Peptide (TRAP), to induce aggregation.
- Record the change in light transmission over time. The extent of aggregation is expressed as the maximum percentage of light transmission.

Light Transmission Aggregometry (LTA) Workflow



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Caption: Workflow for assessing platelet aggregation using Light Transmission Aggregometry.

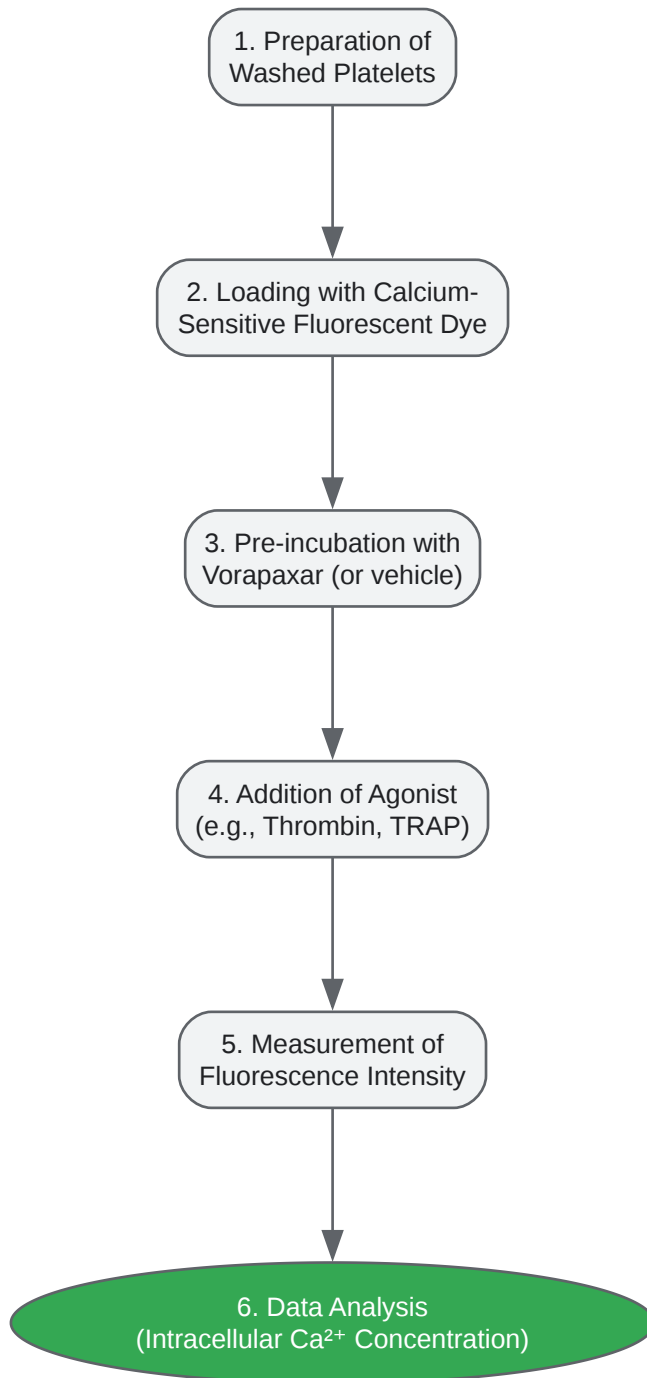
Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in platelets upon activation, which is a key downstream event in PAR-1 signaling.

Methodology:

- Platelet Preparation: Prepare washed platelets from whole blood.
- Dye Loading: Incubate the washed platelets with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark.
- Assay Procedure:
 - Place the dye-loaded platelets in a fluorometer cuvette or a multi-well plate.
 - To test Vorapaxar, pre-incubate the platelets with the compound.
 - Add the agonist (e.g., TRAP or thrombin).
 - Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

Calcium Mobilization Assay Workflow



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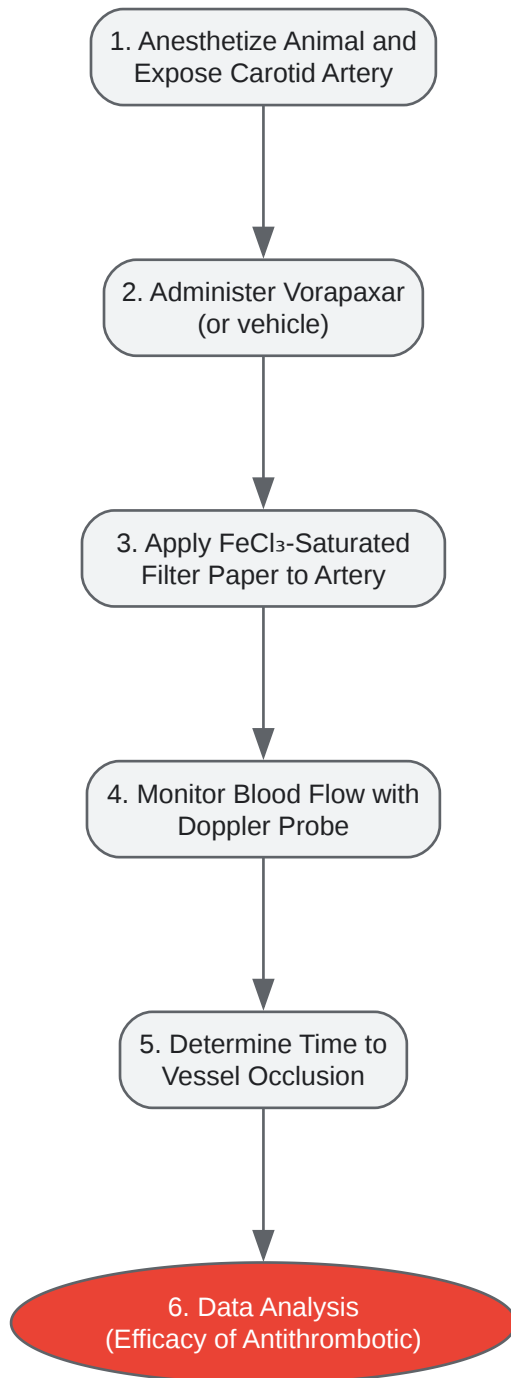
Caption: Workflow for measuring intracellular calcium mobilization in platelets.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (In Vivo)

This is a widely used in vivo model to evaluate the antithrombotic efficacy of compounds in a living organism.

Methodology:

- **Animal Preparation:** Anesthetize a mouse or rat and surgically expose the common carotid artery.
- **Drug Administration:** Administer Vorapaxar or vehicle to the animal via the desired route (e.g., oral gavage) at a predetermined time before the procedure.
- **Thrombosis Induction:**
 - Place a small piece of filter paper saturated with a ferric chloride (FeCl₃) solution on the exposed carotid artery for a specific duration (e.g., 3 minutes).
 - The FeCl₃ induces oxidative injury to the endothelium, leading to thrombus formation.
- **Blood Flow Monitoring:**
 - Use a Doppler flow probe to continuously monitor blood flow in the artery.
 - The time to vessel occlusion is the primary endpoint to assess the antithrombotic effect of the test compound.

FeCl₃-Induced Thrombosis Model Workflow

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Caption: Workflow for the in vivo ferric chloride-induced carotid artery thrombosis model.

Conclusion

Vorapaxar represents a significant innovation in antiplatelet therapy, offering a targeted approach to inhibiting thrombin-mediated platelet activation. Its unique mechanism of action, potent and selective antagonism of PAR-1, and well-characterized pharmacokinetic and pharmacodynamic profiles make it a valuable tool for the secondary prevention of cardiovascular events in a specific patient population. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the key chemical, pharmacological, and clinical aspects of Vorapaxar and detailing essential experimental protocols for its further investigation and characterization. A thorough understanding of these properties is critical for the continued exploration of PAR-1 antagonism and the development of novel antithrombotic therapies.

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